molecular formula C9H6F3NOS B6311726 4-(Trifluoromethylthio)phenoxyacetonitrile CAS No. 1858252-08-0

4-(Trifluoromethylthio)phenoxyacetonitrile

Cat. No.: B6311726
CAS No.: 1858252-08-0
M. Wt: 233.21 g/mol
InChI Key: WLOBALJSBCLADF-UHFFFAOYSA-N
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Description

4-(Trifluoromethylthio)phenoxyacetonitrile is an organic compound with the molecular formula C9H6F3NS. It is characterized by the presence of a trifluoromethylthio group attached to a phenoxyacetonitrile structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethylthio)phenoxyacetonitrile typically involves the nucleophilic substitution reaction of a suitable phenoxyacetonitrile precursor with a trifluoromethylthiolation reagent. One common method involves the use of trifluoromethylthio silver (AgSCF3) as the trifluoromethylthiolation reagent. The reaction is carried out in an organic solvent, such as dichloromethane, under an inert atmosphere (e.g., argon gas) at room temperature. The reaction mixture is stirred for a specific duration, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The process would require optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity. Additionally, safety measures must be implemented to handle the potentially toxic reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethylthio)phenoxyacetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The trifluoromethylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Trifluoromethylthio)phenoxyacetonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Trifluoromethylthio)phenoxyacetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethylthio group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethylthio)phenylacetic acid
  • 4-(Trifluoromethylthio)phenylacetonitrile
  • 4-(Trifluoromethylthio)toluene

Uniqueness

4-(Trifluoromethylthio)phenoxyacetonitrile is unique due to the presence of both a trifluoromethylthio group and a phenoxyacetonitrile structure. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for diverse chemical reactions, making it valuable for various applications .

Properties

IUPAC Name

2-[4-(trifluoromethylsulfanyl)phenoxy]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NOS/c10-9(11,12)15-8-3-1-7(2-4-8)14-6-5-13/h1-4H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLOBALJSBCLADF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC#N)SC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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